molecular formula C7H6N2S B13001667 Benzo[d]isothiazol-4-amine

Benzo[d]isothiazol-4-amine

Cat. No.: B13001667
M. Wt: 150.20 g/mol
InChI Key: CFNZYGDNGYRCEP-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-4-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique arrangement of atoms in this compound makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isothiazol-4-amine can be achieved through several methods. One common approach involves the cyclization of o-aminothiophenol with chloroacetonitrile under basic conditions. Another method includes the reaction of 2-aminobenzenethiol with chloroacetonitrile in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]isothiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]isothiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfur atom in the compound can form chalcogen bonds, which play a crucial role in its biological activity . These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Benzo[d]isothiazol-4-amine can be compared with other similar compounds such as:

Uniqueness

This compound stands out due to its unique combination of nitrogen and sulfur atoms, which confer specific reactivity and biological activity. Its ability to form stable chalcogen bonds and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2-benzothiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNZYGDNGYRCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NSC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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